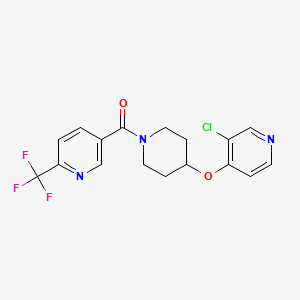

![molecular formula C25H20ClF3N4O3 B2767645 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 321391-93-9](/img/structure/B2767645.png)

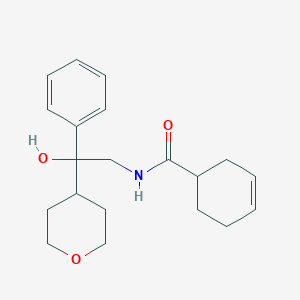

5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of berotralstat involves intricate steps, including the functionalization of boronic esters. While many protocols exist for deboronation of alkyl boronic esters, protodeboronation remains less explored. A recent study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Molecular Structure Analysis

Berotralstat’s IUPAC name is 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide . Its molecular formula is C~30~H~26~F~4~N~6~O .

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

Acylation of Pyrrolidine-diones

Pyrrolidine-diones, similar in structure to our compound of interest, can be acylated to form 3-acyltetramic acids. This process involves the use of acid chlorides and Lewis acids, highlighting a method for structural modification of pyrrolo-dione derivatives (Jones et al., 1990).

Synthesis of Hexahydropyrrolo[3,4-d]isoxazole-diones

The synthesis of hexahydropyrrolo[3,4-d]isoxazole-diones demonstrates the creation of derivatives through 1,3-dipolar cycloaddition, a process potentially applicable for generating variants of our target compound for research in stress mitigation mechanisms (Badru et al., 2012).

Catalyzed Synthesis of Isoxazolo-[5,4-d]pyrimidine-diones

Utilizing Keggin heteropolyacid as a catalyst, this synthesis pathway shows the potential for generating novel heterocyclic scaffolds at room temperature, which could be relevant for developing new research tools or materials (Bamoharram et al., 2010).

Potential Research Applications

Development of Anti-stress Agents

The structural analog hexahydropyrrolo[3,4-d]isoxazole-diones showed potential as anti-stress agents in preclinical models. Such research underscores the therapeutic potential of structurally related compounds in neuroscience and pharmacology (Badru et al., 2012).

Electropolymerization for Electronic Applications

N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole's electropolymerizability, part of the broader family of pyrrole derivatives, indicates potential uses in electronic applications, suggesting that similar compounds could be used in developing electronic materials (Lengkeek et al., 2010).

Antibacterial Activity

The synthesis of novel heterocyclic scaffolds, such as chromeno[4,3-d]pyrazolo[3,4-b]pyridine-diones, highlights the potential of pyrrole and isoxazole derivatives in generating compounds with notable antibacterial activities, relevant for research in antimicrobial resistance and drug discovery (Frolova et al., 2011).

properties

IUPAC Name |

5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClF3N4O3/c26-18-13-16(25(27,28)29)14-31-22(18)30-11-12-32-23(34)19-20(15-7-3-1-4-8-15)33(36-21(19)24(32)35)17-9-5-2-6-10-17/h1-10,13-14,19-21H,11-12H2,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHIVOAGOSKCQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl)ON2C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClF3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Difluoro-6-[4-(trifluoromethyl)benzenesulfonyl]-6-azaspiro[2.5]octane](/img/structure/B2767562.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2767565.png)

![methyl 5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2767567.png)

![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate hcl](/img/structure/B2767568.png)

![3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2767577.png)

![N-(4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2767579.png)

![(2Z)-4,4-dimethyl-3-oxo-2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]pentanenitrile](/img/structure/B2767580.png)